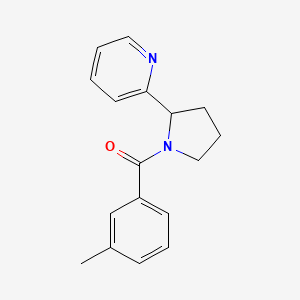
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a synthetic compound that belongs to the class of designer drugs. It is a member of the cathinone family, which is a group of psychoactive substances that are structurally similar to amphetamines. MPMP is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and energizing effects. However, MPMP has also shown potential in scientific research applications, particularly in the field of drug discovery.
作用机制
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is responsible for the stimulant effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone.
Biochemical and Physiological Effects
The effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone on the body are similar to those of other stimulants, such as amphetamines and cocaine. (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and decreased appetite.
实验室实验的优点和局限性
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages for use in scientific research. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the function of these neurotransmitters. However, (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone also has limitations. It is a synthetic compound that is not found in nature, which can make it difficult to study its effects in living organisms. Additionally, (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has potential for abuse and may be subject to regulation.
未来方向
There are several potential future directions for research on (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of new drugs based on the structure of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Researchers may also investigate the effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, studies could be conducted to determine the long-term effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone use on the brain and body.
合成方法
The synthesis of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves the condensation of 3-methylbenzaldehyde and pyrrolidine-2-carboxylic acid, followed by a reaction with pyridine-2-carbaldehyde. The resulting product is then purified through recrystallization.
科学研究应用
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a lead compound in the development of new drugs. It has been shown to have affinity for the dopamine transporter, which is a target for drugs used in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been found to have affinity for the serotonin transporter, which is a target for drugs used in the treatment of depression and anxiety.
属性
IUPAC Name |
(3-methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-4-7-14(12-13)17(20)19-11-5-9-16(19)15-8-2-3-10-18-15/h2-4,6-8,10,12,16H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAQRKNHXABLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

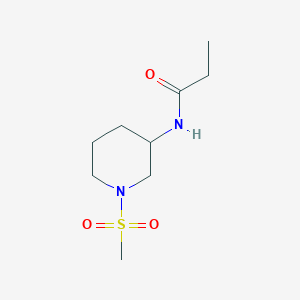
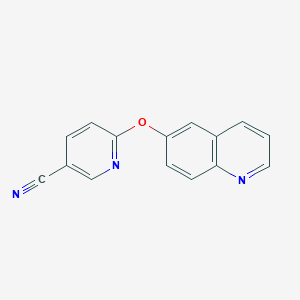
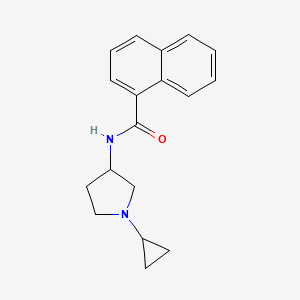

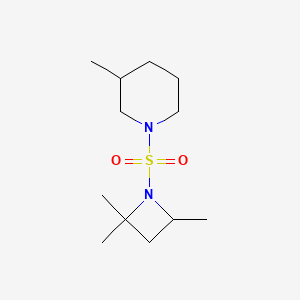
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)
![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)

![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
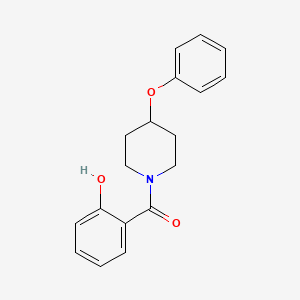
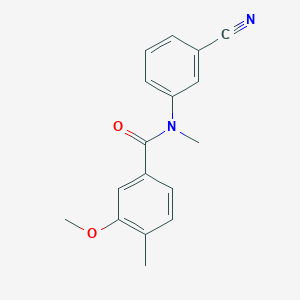
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)